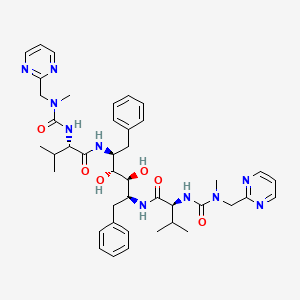

A-77003

Description

Properties

CAS No. |

134878-17-4 |

|---|---|

Molecular Formula |

C44H58N8O6 |

Molecular Weight |

795.0 g/mol |

IUPAC Name |

(2S)-N-[(2S,3S,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanamide |

InChI |

InChI=1S/C44H58N8O6/c1-29(2)37(49-43(57)51(5)27-33-21-13-15-23-45-33)41(55)47-35(25-31-17-9-7-10-18-31)39(53)40(54)36(26-32-19-11-8-12-20-32)48-42(56)38(30(3)4)50-44(58)52(6)28-34-22-14-16-24-46-34/h7-24,29-30,35-40,53-54H,25-28H2,1-6H3,(H,47,55)(H,48,56)(H,49,57)(H,50,58)/t35-,36-,37-,38-,39-,40+/m0/s1 |

InChI Key |

QPVWMQXBTCSLCB-BYAJYZPISA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)N(C)CC3=CC=CC=N3)O)O)NC(=O)N(C)CC4=CC=CC=N4 |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)N(C)CC3=CC=CC=N3)O)O)NC(=O)N(C)CC4=CC=CC=N4 |

Appearance |

Solid powder |

Other CAS No. |

134878-17-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(2(S),5(S))-1,2,5,6-Tetradeoxy-2,5-bis((3-methyl-2-(((methyl(2-pyrimidinylmethyl)amino)carbonyl)amino)-1-oxobutyl)amino)-1,6-diphenyl-L-altritol A 77003 A-77003 A77003 Abbott 77003 Abbott A77003 ABT 77003 ABT-77003 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Nitrobenzanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzanilide is a nitro-substituted benzanilide derivative that serves as a versatile intermediate in organic synthesis. Its characteristic structure, featuring a nitro group at the para position of the aniline ring, imparts unique reactivity, making it a valuable precursor in the production of pharmaceuticals, agrochemicals, and dyes. The electron-withdrawing nature of the nitro group enhances the compound's utility in nucleophilic substitution reactions and allows for further functionalization, rendering it a key building block in the construction of more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-Nitrobenzanilide.

Chemical and Physical Properties

4-Nitrobenzanilide is a yellow crystalline solid. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [1][2][3] |

| Molecular Weight | 242.23 g/mol | [1][2][3][4] |

| CAS Number | 3393-96-2 | [3] |

| Melting Point | 202-204 °C | [4] |

| Boiling Point | 327 °C at 760 mmHg | [4] |

| Density | 1.344 g/cm³ | [4] |

| Flash Point | 151.5 °C | [4] |

| Solubility | Moderately soluble in ethanol and dimethyl sulfoxide (DMSO). Limited solubility in water. | |

| Refractive Index | 1.671 | [4] |

| LogP | 3.44330 | [4] |

Synthesis of 4-Nitrobenzanilide

A common method for the synthesis of 4-Nitrobenzanilide involves the acylation of 4-nitroaniline with benzoyl chloride. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of 4-Nitrobenzanilide

Materials:

-

4-Nitroaniline

-

Benzoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitroaniline in dichloromethane. Cool the solution in an ice bath.

-

Addition of Reagents: Slowly add pyridine to the stirred solution. Subsequently, add benzoyl chloride dropwise from the dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Isolation and Purification:

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Recrystallize the crude 4-Nitrobenzanilide from hot ethanol to yield a pure crystalline solid.

-

-

Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).

Below is a DOT script visualizing the general workflow for the synthesis and purification of 4-Nitrobenzanilide.

Caption: Workflow for the synthesis and purification of 4-Nitrobenzanilide.

Spectroscopic Characterization

The identity and purity of synthesized 4-Nitrobenzanilide are typically confirmed using a combination of spectroscopic techniques.

FT-IR Spectroscopy

The FT-IR spectrum of 4-Nitrobenzanilide exhibits characteristic absorption bands corresponding to its functional groups. A notable feature is the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which typically appear around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. Other key peaks include the N-H stretch of the amide group (around 3300 cm⁻¹) and the C=O stretch of the amide carbonyl group (around 1660 cm⁻¹).

NMR Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons of the two benzene rings will appear as distinct multiplets in the downfield region (typically between 7.5 and 8.5 ppm). The amide proton (N-H) will appear as a singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide will be observed significantly downfield (around 165 ppm). The aromatic carbons will appear in the range of 120-150 ppm.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-Nitrobenzanilide, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (242.23 g/mol ).

The general workflow for the analytical characterization of 4-Nitrobenzanilide is depicted in the following diagram.

Caption: Workflow for the analytical characterization of 4-Nitrobenzanilide.

Reactivity and Applications

The chemical reactivity of 4-Nitrobenzanilide is largely dictated by the presence of the nitro group and the amide linkage.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a pathway to synthesize 4-aminobenzanilide derivatives. These amino compounds are valuable intermediates in the synthesis of various biologically active molecules.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution reactions.

-

Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 4-nitroaniline.

The versatile reactivity of 4-Nitrobenzanilide makes it a key starting material in the development of:

-

Pharmaceuticals: It is a precursor for the synthesis of compounds with potential antimicrobial and kinase inhibitory activities.

-

Agrochemicals: Used in the preparation of various pesticides and herbicides.

-

Dyes and Pigments: Serves as an intermediate in the synthesis of azo dyes.

The following diagram illustrates the key reactive sites of 4-Nitrobenzanilide.

Caption: Key reactive sites and transformations of 4-Nitrobenzanilide.

Safety and Handling

4-Nitrobenzanilide is classified as an irritant, causing serious eye irritation.[1] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. It should be handled in a well-ventilated area to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

4-Nitrobenzanilide is a fundamentally important chemical intermediate with a well-defined set of chemical and physical properties. Its synthesis is straightforward, and its characterization is readily achieved through standard analytical techniques. The reactivity of the nitro group and the amide linkage provides a versatile platform for the synthesis of a wide range of valuable downstream products, particularly in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of 4-Nitrobenzanilide for researchers and professionals engaged in chemical synthesis and drug development.

References

In-Depth Technical Guide: Compound A-77003 (4-Nitrobenzanilide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified as A-77003. Through database cross-referencing, this compound has been identified as 4-Nitrobenzanilide (PubChem CID: 77003). This document details its chemical structure, physicochemical properties, and synthesis.

It is critical to note that while the chemical aspects of 4-Nitrobenzanilide are well-documented, there is a significant lack of publicly available information regarding its specific biological activity, mechanism of action, and effects on signaling pathways. The predominant role of 4-Nitrobenzanilide in the scientific literature is that of a chemical intermediate in the synthesis of more complex molecules. While derivatives of 4-nitrobenzamide have been explored for potential antimicrobial and anti-inflammatory properties, this guide will focus on the known data for the core compound, 4-Nitrobenzanilide, and will clearly indicate where data is unavailable.

Core Compound Structure and Properties

4-Nitrobenzanilide is a benzamide derivative characterized by a nitro group substituted on one of the phenyl rings.

Chemical Structure:

-

IUPAC Name: 4-nitro-N-phenylbenzamide[1]

-

Molecular Formula: C₁₃H₁₀N₂O₃[1]

-

CAS Number: 3460-11-5[1]

-

SMILES: C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)--INVALID-LINK--[O-][1]

-

InChI Key: KCBREZOWOLOPLW-UHFFFAOYSA-N[1]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of 4-Nitrobenzanilide.

| Property | Value | Reference |

| Molecular Weight | 242.23 g/mol | [1] |

| Monoisotopic Mass | 242.06914219 Da | [1] |

| Melting Point | 199.0 to 203.0 °C | [2] |

| Boiling Point | 327 °C at 760 mmHg | [2] |

| Solubility | Soluble in DMSO. | [3] |

| LogP | 3.44330 | [2] |

| Appearance | Solid powder | [3] |

Synthesis of 4-Nitrobenzanilide

4-Nitrobenzanilide is typically synthesized via the acylation of aniline with 4-nitrobenzoic acid or its derivatives. A common laboratory-scale synthesis involves the reaction of aniline with 4-nitrobenzoyl chloride.

Experimental Protocol: Synthesis via Acylation

This protocol describes a general method for the synthesis of 4-Nitrobenzanilide.

Materials:

-

Aniline

-

4-Nitrobenzoyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve aniline in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add pyridine to the solution.

-

Slowly add a solution of 4-nitrobenzoyl chloride in dichloromethane to the cooled aniline solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield 4-Nitrobenzanilide as a solid.

Logical Workflow for Synthesis:

Biological Activity and Mechanism of Action

As of the date of this guide, there is a notable absence of comprehensive, publicly available data on the specific biological activity of 4-Nitrobenzanilide. The compound is primarily utilized as a chemical intermediate for the synthesis of other molecules.

Some studies have investigated the biological activities of derivatives of 4-nitrobenzamide. For instance, certain Schiff base derivatives have been synthesized and evaluated for in vitro antimicrobial activity[4]. Additionally, derivatives of a structurally related compound, 4-nitro-2-phenoxymethanesulphonanilide (Nimesulide), have been studied for anti-inflammatory activity[5]. However, these studies do not provide direct evidence of the biological activity of 4-Nitrobenzanilide itself.

Quantitative Data (IC₅₀, Kᵢ, etc.):

No reliable quantitative data such as IC₅₀ or Kᵢ values for the biological activity of 4-Nitrobenzanilide could be identified in the public domain.

Signaling Pathways:

There is no available information to suggest that 4-Nitrobenzanilide directly modulates any specific signaling pathways.

Experimental Protocols for Biological Evaluation

Due to the lack of published studies on the specific biological activity of 4-Nitrobenzanilide, detailed experimental protocols for its biological evaluation are not available. However, based on the activities of its derivatives, the following are examples of general experimental approaches that could be employed to screen for potential biological activity.

General Protocol for In Vitro Anti-Inflammatory Screening (Nitric Oxide Inhibition Assay):

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 4-Nitrobenzanilide (dissolved in a suitable solvent like DMSO) for a specified pre-incubation period.

-

Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture media.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Measure the accumulation of nitrite (a stable product of nitric oxide) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of nitric oxide inhibition for each concentration of the test compound and determine the IC₅₀ value.

Workflow for a Hypothetical Anti-Inflammatory Screening:

Conclusion

Compound this compound, identified as 4-Nitrobenzanilide, is a well-characterized chemical entity with established synthesis routes. Its primary utility, based on current public knowledge, is as a precursor in the synthesis of more complex organic molecules. For researchers and drug development professionals, it is crucial to recognize the significant gap in the understanding of the inherent biological activity of 4-Nitrobenzanilide itself. Future research would be necessary to elucidate any potential pharmacological effects and mechanisms of action of this compound.

References

A Comprehensive Technical Guide to 4'-Nitrobenzanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4'-Nitrobenzanilide, a key chemical intermediate. The document details its physicochemical properties, a comprehensive experimental protocol for its synthesis and characterization, and a logical workflow for these processes.

Core Physicochemical Data

The essential quantitative data for 4'-Nitrobenzanilide are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [1][2][3] |

| Molecular Weight | 242.23 g/mol | [1][2][3] |

| CAS Number | 3393-96-2 | [1][2][3] |

| Melting Point | 199-204 °C | [4] |

| IUPAC Name | N-(4-nitrophenyl)benzamide | [2] |

| Appearance | White to orange to green powder/crystal | [4] |

Experimental Protocols: Synthesis and Characterization

A common and effective method for the synthesis of 4'-Nitrobenzanilide is the acylation of 4-nitroaniline with benzoyl chloride. The following protocol provides a detailed methodology for its synthesis and subsequent characterization.

Synthesis of 4'-Nitrobenzanilide

Materials:

-

4-Nitroaniline

-

Benzoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-nitroaniline in dichloromethane.

-

Addition of Reagents: Cool the solution to 0 °C using an ice bath. Slowly add pyridine, followed by the dropwise addition of benzoyl chloride.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up:

-

Quench the reaction by adding 1 M HCl.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from ethanol to obtain pure 4'-Nitrobenzanilide.

-

-

Drying: Dry the purified crystals in a vacuum oven.

Characterization of 4'-Nitrobenzanilide

The identity and purity of the synthesized 4'-Nitrobenzanilide can be confirmed using the following analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

-

Melting Point Determination: To compare the observed melting point with the literature value.

-

Spectroscopic Analysis:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H, C=O (amide), and N=O (nitro) stretching vibrations.

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and integration of the aromatic protons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.

-

Logical and Experimental Workflows

The following diagrams illustrate the key relationships and the step-by-step process for the synthesis and characterization of 4'-Nitrobenzanilide.

Caption: Key reactants leading to the formation of 4'-Nitrobenzanilide.

Caption: Step-by-step workflow from synthesis to final characterization.

References

An In-depth Technical Guide to the Solubility of 4-Nitrobenzanilide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Nitrobenzanilide, a crucial parameter for its application in research, synthesis, and pharmaceutical development. Due to the limited availability of published quantitative solubility data for 4-Nitrobenzanilide in a broad range of organic solvents, this document focuses on delivering detailed experimental protocols for determining its solubility, alongside a framework for data presentation and analysis.

Introduction

4-Nitrobenzanilide (N-(4-nitrophenyl)benzamide) is an organic compound with the chemical formula C₁₃H₁₀N₂O₃. Its solubility in various organic solvents is a critical factor influencing reaction kinetics, purification processes such as crystallization, and the formulation of potential therapeutic agents. While qualitatively described as having moderate solubility in solvents like ethanol and dimethyl sulfoxide (DMSO), precise quantitative data is essential for systematic studies and process optimization.[1] This guide outlines the established methodologies for obtaining this vital data.

Quantitative Solubility Data

As of the latest literature review, comprehensive quantitative solubility data for 4-Nitrobenzanilide across a wide array of organic solvents at various temperatures remains largely unpublished. Qualitative assessments indicate it is soluble in DMSO.[1] The PubChem database lists an aqueous solubility of 2.2 µg/mL at pH 7.4, which is not indicative of its behavior in organic media.[2]

To facilitate direct comparison and future data compilation, it is recommended that experimentally determined solubility data be presented in a standardized format. The following table provides a template for recording mole fraction solubility (x) at various temperatures (T).

Table 1: Experimental Mole Fraction Solubility of 4-Nitrobenzanilide in Various Organic Solvents

| Temperature (K) | Solvent | Mole Fraction (x) |

| e.g., 293.15 | e.g., Acetone | Data |

| e.g., 298.15 | e.g., Acetone | Data |

| e.g., 303.15 | e.g., Acetone | Data |

| e.g., 293.15 | e.g., Ethanol | Data |

| e.g., 298.15 | e.g., Ethanol | Data |

| e.g., 303.15 | e.g., Ethanol | Data |

| e.g., 293.15 | e.g., Ethyl Acetate | Data |

| e.g., 298.15 | e.g., Ethyl Acetate | Data |

| e.g., 303.15 | e.g., Ethyl Acetate | Data |

| e.g., 293.15 | e.g., DMSO | Data |

| e.g., 298.15 | e.g., DMSO | Data |

| e.g., 303.15 | e.g., DMSO | Data |

| ... | ... | ... |

Experimental Protocols for Solubility Determination

The isothermal saturation shake-flask method followed by gravimetric analysis is a robust and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[3]

3.1. Materials and Equipment

-

4-Nitrobenzanilide (purity > 99%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readability ±0.1 mg)

-

Thermostatic shaker or water bath with temperature control (±0.1 K)

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and other standard laboratory glassware

-

Drying oven

3.2. Procedure: Isothermal Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-Nitrobenzanilide to several sealed glass vials. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.[3]

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired constant temperature.

-

Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. Equilibrium is confirmed when the concentration of the solute in the liquid phase remains constant over time.[3]

-

-

Sample Collection and Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to sediment.[4]

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to match the equilibration temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed container to remove any remaining solid particles.

-

3.3. Analysis: Gravimetric Method

-

Mass Determination of the Saturated Solution:

-

Weigh the container with the filtered saturated solution to determine the total mass of the collected sample.

-

-

Solvent Evaporation:

-

Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the 4-Nitrobenzanilide. The evaporation should be carried out until a constant mass is achieved.

-

-

Mass Determination of the Solute:

-

After cooling to room temperature in a desiccator, weigh the container with the dry solid residue of 4-Nitrobenzanilide.

-

3.4. Calculation of Solubility

The mole fraction solubility (x) can be calculated using the following formula:

x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

Where:

-

m_solute is the mass of the dried 4-Nitrobenzanilide.

-

M_solute is the molar mass of 4-Nitrobenzanilide (242.23 g/mol ).

-

m_solvent is the mass of the solvent (calculated as the mass of the saturated solution minus the mass of the solute).

-

M_solvent is the molar mass of the respective solvent.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of the solubility of 4-Nitrobenzanilide.

References

Technical Guide: Physicochemical Properties and Synthesis of 4-Nitrobenzanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzanilide is a chemical compound of significant interest in organic synthesis and medicinal chemistry. It serves as a key intermediate in the preparation of various dyes, pharmaceuticals, and other specialty chemicals. This technical guide provides an in-depth overview of the melting point of 4-Nitrobenzanilide, a critical parameter for its identification and purity assessment. Furthermore, this document outlines a standard experimental protocol for its determination and illustrates its common synthesis pathway.

Physicochemical Data

The melting point of a crystalline solid is a fundamental physical property that is indicative of its purity. For 4-Nitrobenzanilide, this value is well-established within a narrow range, signifying a sharp melting transition for the pure compound.

Melting Point of 4-Nitrobenzanilide

The experimentally determined and literature-reported melting points of 4-Nitrobenzanilide are summarized in the table below.

| Parameter | Value | References |

| Melting Point | 202-204 °C | [1][2][3] |

| Melting Point | 201-201.5 °C | [4][5] |

Experimental Protocol: Melting Point Determination

The following protocol describes the capillary method for determining the melting point of 4-Nitrobenzanilide.

3.1 Materials and Equipment

-

4-Nitrobenzanilide sample

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating oil (if using a Thiele tube)

-

Mortar and pestle or spatula

3.2 Procedure

-

Sample Preparation: Ensure the 4-Nitrobenzanilide sample is completely dry.[6] Place a small amount of the sample on a clean, dry watch glass and pulverize it into a fine powder using a spatula or mortar and pestle.[6]

-

Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[6][7] Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom.[6][7] The packed sample should be approximately 1-2 mm in height.[6][7]

-

Apparatus Setup:

-

Digital Apparatus: Place the loaded capillary tube into the sample holder of the digital melting point apparatus.

-

Thiele Tube: Attach the capillary tube to a thermometer using a small rubber band or wire, ensuring the sample is aligned with the thermometer bulb.[7] Immerse the thermometer and attached capillary in the oil bath of the Thiele tube.

-

-

Heating and Observation:

-

Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

-

For an accurate measurement, repeat the determination with a fresh sample. Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[6]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[6] A pure sample will exhibit a sharp melting range of 1-2 °C.

Synthesis of 4-Nitrobenzanilide

4-Nitrobenzanilide can be synthesized through the condensation reaction of 4-nitrobenzoic acid chloride with aniline. This process is a common method for forming amide bonds.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 4-Nitrobenzanilide.

Caption: Synthesis workflow for 4-Nitrobenzanilide.

Conclusion

The melting point of 4-Nitrobenzanilide is a well-defined physical constant, typically observed in the range of 201-204 °C. This property, in conjunction with spectroscopic data, is essential for the unambiguous identification and quality control of this important chemical intermediate. The standardized protocol for melting point determination ensures accurate and reproducible results. The synthesis of 4-Nitrobenzanilide is a straightforward process, primarily involving the formation of an amide bond between a carboxylic acid derivative and an amine.

References

- 1. 4'-NITROBENZANILIDE CAS#: 3393-96-2 [m.chemicalbook.com]

- 2. Benzanilide, 4'-nitro- [chembk.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 4'-Nitrobenzanilide [webbook.nist.gov]

- 5. 4'-Nitrobenzanilide [webbook.nist.gov]

- 6. employees.oneonta.edu [employees.oneonta.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Biological Versatility of 4-Nitrobenzanilide Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The 4-nitrobenzanilide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into 4-nitrobenzanilide derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and summarizing key quantitative data to facilitate further research and development in this promising area.

Antimicrobial Activity

4-Nitrobenzanilide derivatives have demonstrated notable efficacy against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The primary methods for evaluating this activity are the disc diffusion method for initial screening and the broth microdilution method to determine the minimum inhibitory concentration (MIC).

Quantitative Antimicrobial Data

The antimicrobial potency of various 4-nitrobenzanilide derivatives is summarized in the table below. The zone of inhibition provides a qualitative measure of efficacy, while the MIC value offers a quantitative assessment of the concentration required to inhibit microbial growth.

| Compound ID | Bacterial/Fungal Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| 3a | S. typhi | 18 | Not Reported | [1] |

| S. paratyphi | 16 | Not Reported | [1] | |

| Klebsiella | 15 | Not Reported | [1] | |

| Pseudomonas | 14 | Not Reported | [1] | |

| S. aureus | 17 | Not Reported | [1] | |

| S. mitis | 16 | Not Reported | [1] | |

| F. oxysporum | 75 (% inhibition) | Not Reported | [1] | |

| 3a1 | S. typhi | 17 | Not Reported | [1] |

| S. paratyphi | 15 | Not Reported | [1] | |

| Klebsiella | 14 | Not Reported | [1] | |

| Pseudomonas | 13 | Not Reported | [1] | |

| S. aureus | 16 | Not Reported | [1] | |

| S. mitis | 15 | Not Reported | [1] | |

| F. oxysporum | 70 (% inhibition) | Not Reported | [1] | |

| VG1 | Mixed Microbial Culture | Not Specified | Not Reported | [2] |

| VG2 | Mixed Microbial Culture | Not Specified | 20 nmoles (evaluated dose) | [2] |

Experimental Protocols

Disc Diffusion Method (Kirby-Bauer Assay)

This method provides a qualitative assessment of antimicrobial activity.

-

Inoculum Preparation: A standardized inoculum of the test microorganism, equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL), is prepared in a sterile broth.

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum and rotated against the side of the tube to remove excess fluid. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth. This is typically done by streaking in three different directions, rotating the plate approximately 60 degrees between each streaking.

-

Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 200 µ g/disc ).[1] These discs are then carefully placed on the surface of the inoculated agar plate using sterile forceps.

-

Incubation: The plates are inverted and incubated at 37°C for 18-24 hours for bacteria and at 28-30°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Stock Solutions: A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plates are incubated under the same conditions as the disc diffusion assay.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for Antimicrobial Evaluation

Anticancer Activity

Derivatives of 4-nitrobenzanilide have shown significant cytotoxic effects against various human cancer cell lines. The MTT assay is a widely used colorimetric method to assess this activity by measuring cell viability.

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC₅₀) values for several 4-nitrobenzanilide and related thiobenzanilide derivatives are presented below, indicating their potency against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiobenzanilide 17 | A375 (Melanoma) | 11.8 | [3] |

| Thiobenzanilide 15 | MCF-7 (Breast Cancer) | 43 | [3] |

| Doxorubicin (Control) | A375 (Melanoma) | 6.0 | [3] |

| Tamoxifen (Control) | MCF-7 (Breast Cancer) | 30.0 | [3] |

| Compound 5 | HL-60 (Leukemia) | 15.39 | [4] |

| A549 (Lung Cancer) | 18.31 | [4] | |

| HepG2 (Liver Cancer) | 23.52 | [4] | |

| PD9 | DU-145 (Prostate Cancer) | 1-3 | [5] |

| MDA-MB-231 (Breast Cancer) | 1-3 | [5] | |

| HT-29 (Colon Cancer) | 1-3 | [5] | |

| PD10 | DU-145 (Prostate Cancer) | 1-3 | [5] |

| MDA-MB-231 (Breast Cancer) | 1-3 | [5] | |

| HT-29 (Colon Cancer) | 1-3 | [5] | |

| PD11 | DU-145 (Prostate Cancer) | 1-3 | [5] |

| MDA-MB-231 (Breast Cancer) | 1-3 | [5] | |

| HT-29 (Colon Cancer) | 1-3 | [5] | |

| PD13 | DU-145 (Prostate Cancer) | 1-3 | [5] |

| MDA-MB-231 (Breast Cancer) | 1-3 | [5] | |

| HT-29 (Colon Cancer) | 1-3 | [5] | |

| PD14 | DU-145 (Prostate Cancer) | 1-3 | [5] |

| MDA-MB-231 (Breast Cancer) | 1-3 | [5] | |

| HT-29 (Colon Cancer) | 1-3 | [5] | |

| PD15 | DU-145 (Prostate Cancer) | 1-3 | [5] |

| MDA-MB-231 (Breast Cancer) | 1-3 | [5] | |

| HT-29 (Colon Cancer) | 1-3 | [5] |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium and incubated overnight to allow for cell attachment.[6]

-

Compound Treatment: The cells are then treated with various concentrations of the 4-nitrobenzanilide derivatives (typically in a series of dilutions) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[6][7] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[7] The plate is then gently shaken for about 10 minutes.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 490 nm or 570 nm.[7][8]

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability versus the compound concentration.

Apoptosis Induction

A key mechanism of anticancer activity for many compounds is the induction of apoptosis, or programmed cell death. This is often mediated by the activation of a cascade of enzymes called caspases.

Caspase-3/7 Activation Assay

This assay quantifies the activity of key executioner caspases, caspase-3 and caspase-7.

-

Cell Treatment: Cancer cells are seeded in a 96-well plate and treated with the test compounds as described for the MTT assay.

-

Lysis and Reagent Addition: After the treatment period, a reagent containing a luminogenic caspase-3/7 substrate is added to each well. This reagent lyses the cells and initiates the enzymatic reaction.

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 30 minutes to 1 hour) to allow the activated caspases to cleave the substrate.

-

Luminescence Measurement: The luminescence, which is proportional to the amount of caspase-3/7 activity, is measured using a luminometer.[9]

Apoptosis Induction by 4-Nitrobenzanilide Derivatives

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases. 4-Nitrobenzanilide derivatives have shown potential as anti-inflammatory agents by modulating key signaling pathways and inhibiting pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often assessed by their ability to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocols

Measurement of Cytokine Production in LPS-Stimulated Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are seeded in a 24-well plate and allowed to adhere.

-

Compound Pre-treatment: The cells are pre-treated with various concentrations of the 4-nitrobenzanilide derivatives for 1 hour.

-

LPS Stimulation: The cells are then stimulated with LPS (e.g., 100 ng/mL or 1 µg/mL) for 24 hours to induce an inflammatory response.[10][11]

-

Supernatant Collection: The cell culture supernatant is collected.

-

ELISA: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to directly inhibit the activity of the COX-2 enzyme.

-

Reagent Preparation: A reaction mixture is prepared containing assay buffer, heme, and the COX-2 enzyme.

-

Inhibitor Addition: The test compounds are added to the reaction mixture and incubated for a short period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Detection: The activity of the COX-2 enzyme is measured, often through a colorimetric or fluorometric method that detects the production of prostaglandins.

-

IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of COX-2 activity is calculated.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory gene expression.

Western Blot Analysis of NF-κB and MAPK Pathways

-

Cell Treatment and Lysis: Macrophages or cancer cells are treated with the test compounds and/or LPS. The cells are then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method like the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated (activated) forms of key signaling proteins, such as p-p65 (NF-κB), p-ERK, and p-p38 (MAPK). Antibodies against the total forms of these proteins are used as loading controls.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

Anti-inflammatory Signaling Pathways

Conclusion

4-Nitrobenzanilide derivatives represent a versatile class of compounds with significant potential in the development of new therapeutic agents. Their demonstrated antimicrobial, anticancer, and anti-inflammatory activities warrant further investigation. This technical guide provides a foundational understanding of the biological evaluation of these compounds, offering detailed methodologies and summarizing key data to aid researchers in this field. Future studies should focus on elucidating detailed structure-activity relationships, optimizing lead compounds for enhanced potency and selectivity, and conducting in vivo studies to validate their therapeutic potential.

References

- 1. ijpbs.com [ijpbs.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Albumin-Binding and Tumor Vasculature Determine the Antitumor Effect of 15-Deoxy-Δ12,14-Prostaglandin-J2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Data of 4'-Nitrobenzanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4'-Nitrobenzanilide, a key chemical intermediate. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, along with the experimental protocols for these analyses. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Data Presentation

The quantitative spectral data for 4'-Nitrobenzanilide is summarized in the tables below for ease of reference and comparison.

Mass Spectrometry Data

Mass spectrometry of 4'-Nitrobenzanilide was conducted using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI-B). The key fragments are detailed below.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 242 | 11.12 | [M]+ (Molecular Ion) |

| 105 | 99.99 | [C6H5CO]+ (Benzoyl cation) |

| 77 | 46.66 | [C6H5]+ (Phenyl cation) |

| 106 | 7.87 | Not Specified |

| 51 | 10.73 | Not Specified |

Infrared (IR) Spectroscopy Data

The following table outlines the characteristic infrared absorption bands for 4'-Nitrobenzanilide, obtained via the KBr-Pellet technique.[1] The assignments are based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300 | Strong | N-H Stretch (Amide) |

| ~1660 | Strong | C=O Stretch (Amide I) |

| ~1590 | Medium | C=C Stretch (Aromatic) |

| ~1540 | Strong | N-H Bend (Amide II) |

| ~1500 & ~1340 | Strong | Asymmetric & Symmetric N-O Stretch (Nitro group) |

| ~750-700 | Strong | C-H Bending (Aromatic) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectral data presented below are predicted values generated using advanced algorithms and are intended to provide a close approximation of experimental results. The data was obtained using online prediction tools.

¹H NMR Predicted Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | Doublet | 2H | Protons ortho to the nitro group |

| ~7.90 | Doublet | 2H | Protons meta to the nitro group |

| ~7.85 | Doublet | 2H | Protons ortho to the carbonyl group |

| ~7.55 | Triplet | 1H | Proton para to the carbonyl group |

| ~7.50 | Triplet | 2H | Protons meta to the carbonyl group |

| ~10.5 | Singlet | 1H | Amide N-H |

¹³C NMR Predicted Data

| Chemical Shift (ppm) | Assignment |

| ~166 | C=O (Amide Carbonyl) |

| ~145 | Aromatic C-NO₂ |

| ~143 | Aromatic C-NH |

| ~134 | Aromatic C-C=O |

| ~132 | Aromatic CH (para to C=O) |

| ~129 | Aromatic CH (meta to C=O) |

| ~128 | Aromatic CH (ortho to C=O) |

| ~125 | Aromatic CH (meta to NO₂) |

| ~120 | Aromatic CH (ortho to NO₂) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Mass Spectrometry (Electron Ionization)

-

Sample Preparation : A small quantity of 4'-Nitrobenzanilide is introduced into the mass spectrometer, typically via a direct insertion probe or after separation using a gas chromatograph. The sample must be volatile enough to be vaporized under the high vacuum of the instrument.

-

Ionization : In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation : The excess energy from the electron bombardment causes the molecular ions to fragment into smaller, characteristic charged species.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that shows the relative intensity of each fragment.

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation : Approximately 1-2 mg of finely ground 4'-Nitrobenzanilide is mixed with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The mixture is thoroughly ground in an agate mortar to ensure homogeneity.

-

Pellet Formation : The powdered mixture is transferred to a pellet die and compressed under high pressure (several tons) using a hydraulic press. This process forms a thin, transparent, or translucent pellet.

-

Analysis : The KBr pellet is placed in a sample holder within the FT-IR spectrometer. A beam of infrared radiation is passed through the pellet.

-

Data Acquisition : The detector measures the amount of light that is transmitted through the sample at each wavelength. The resulting data is transformed into an infrared spectrum, which plots absorbance or transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State)

-

Sample Preparation : A solid sample of 4'-Nitrobenzanilide is finely ground and packed into a solid-state NMR rotor.

-

Data Acquisition : The rotor is placed in the NMR probe and spun at a high speed at the magic angle (54.7°) with respect to the main magnetic field. This technique, known as Magic Angle Spinning (MAS), is used to average out anisotropic interactions and obtain higher resolution spectra for solid samples. A series of radiofrequency pulses are applied to the sample to excite the nuclei.

-

Signal Detection : The resulting NMR signal (Free Induction Decay or FID) is detected, amplified, and digitized.

-

Data Processing : The FID is converted into a spectrum using a Fourier transform. The resulting spectrum displays the chemical shifts of the different nuclei, providing information about the chemical environment of the atoms in the molecule. For solution-state NMR, the solid sample would first be dissolved in a suitable deuterated solvent.

Mandatory Visualization

The following diagram illustrates the logical workflow of spectral analysis for the structural elucidation of 4'-Nitrobenzanilide.

Caption: Workflow of spectral analysis for 4'-Nitrobenzanilide.

References

An In-depth Technical Guide to the Isomers of Nitrobenzanilide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of nitrobenzanilide, a group of compounds with significant potential in medicinal chemistry and materials science. Understanding the distinct properties of each isomer is crucial for their effective application and development. This document details their physicochemical properties, synthesis, and spectroscopic characterization, presenting data in a clear and accessible format for researchers.

Introduction to Nitrobenzanilide Isomers

Nitrobenzanilide (C₁₃H₁₀N₂O₃, Molar Mass: approx. 242.23 g/mol ) is an aromatic amide containing a nitro group (-NO₂) substituent. The position of the nitro group on either the benzoyl or the anilide ring gives rise to six primary positional isomers. These are:

-

Nitro group on the benzoyl ring: 2-nitrobenzanilide, 3-nitrobenzanilide, and 4-nitrobenzanilide.

-

Nitro group on the anilide ring: 2'-nitrobenzanilide, 3'-nitrobenzanilide, and 4'-nitrobenzanilide.

The different substitution patterns significantly influence the electronic and steric properties of the molecules, leading to variations in their physical, chemical, and biological characteristics. The study of these isomers is of particular interest in drug discovery, as subtle changes in molecular structure can lead to profound differences in pharmacological activity.

Physicochemical Properties

The physicochemical properties of the nitrobenzanilide isomers are summarized in the tables below. These properties are critical for predicting the behavior of the compounds in various experimental and biological systems.

Isomers with Nitro Group on the Benzoyl Ring

| Property | 2-Nitrobenzanilide | 3-Nitrobenzanilide | 4-Nitrobenzanilide |

| CAS Number | 2385-27-5 | 2243-73-4 | 3460-11-5 |

| Molecular Formula | C₁₃H₁₀N₂O₃ | C₁₃H₁₀N₂O₃ | C₁₃H₁₀N₂O₃ |

| Molecular Weight | 242.23 g/mol | 242.23 g/mol | 242.23 g/mol |

| Melting Point (°C) | 97-99 | 154-156 | 199-201 |

| Boiling Point (°C) | Decomposes | 415.3 (predicted) | 396.4 (predicted) |

| Density (g/cm³) | 1.39 (predicted) | 1.39 (predicted) | 1.40 (predicted) |

| Solubility | Insoluble in water, soluble in organic solvents. | Insoluble in water, soluble in organic solvents. | Slightly soluble in ethanol, ether; soluble in acetone. |

| LogP | 2.85 (predicted) | 2.91 (predicted) | 2.88 (predicted) |

Isomers with Nitro Group on the Anilide Ring

| Property | 2'-Nitrobenzanilide | 3'-Nitrobenzanilide | 4'-Nitrobenzanilide |

| CAS Number | 728-90-5 | 4771-08-8 | 3393-96-2 |

| Molecular Formula | C₁₃H₁₀N₂O₃ | C₁₃H₁₀N₂O₃ | C₁₃H₁₀N₂O₃ |

| Molecular Weight | 242.23 g/mol | 242.23 g/mol | 242.23 g/mol |

| Melting Point (°C) | 155-157 | 155 | 202-204 |

| Boiling Point (°C) | 316.6 | 309.8 | 327 |

| Density (g/cm³) | 1.344 | 1.344 | 1.344 |

| Solubility | Insoluble in water. | 9.6 µg/mL in water | Insoluble in water. |

| LogP | 3.44 | 3.44 | 3.44 |

Synthesis of Nitrobenzanilide Isomers

The synthesis of nitrobenzanilide isomers can be broadly categorized into two main strategies, depending on the desired position of the nitro group.

General Synthetic Pathways

Method A: Acylation of a Nitroaniline

This method is employed for the synthesis of isomers where the nitro group is on the anilide ring (2'-, 3'-, and 4'-nitrobenzanilide). It involves the reaction of the corresponding nitroaniline with benzoyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Method B: Nitration of Benzanilide

This approach can be used to introduce a nitro group onto the benzoyl or anilide ring of the parent benzanilide molecule. However, this method often leads to a mixture of ortho, meta, and para isomers, necessitating challenging separation and purification steps. The directing effects of the amide group influence the position of nitration.

Method C: Amidation of a Nitrobenzoic Acid

For isomers with the nitro group on the benzoyl ring (2-, 3-, and 4-nitrobenzanilide), the corresponding nitrobenzoic acid can be converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with aniline.

Below is a diagram illustrating these general synthetic approaches.

Caption: General synthetic routes to nitrobenzanilide isomers.

Detailed Experimental Protocols

While general methods are outlined above, specific reaction conditions are crucial for successful synthesis. The following are representative protocols, and researchers should consult primary literature for detailed procedures and safety precautions.

Synthesis of 4'-Nitrobenzanilide (Illustrative Protocol for Method A)

-

Materials: 4-Nitroaniline, benzoyl chloride, pyridine, dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-nitroaniline in dry DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath.

-

Add pyridine to the solution.

-

Add a solution of benzoyl chloride in dry DCM dropwise to the cooled reaction mixture with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding dilute hydrochloric acid to neutralize excess pyridine.

-

Separate the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4'-nitrobenzanilide.

-

Synthesis of 4-Nitrobenzanilide (Illustrative Protocol for Method C)

-

Materials: 4-Nitrobenzoic acid, thionyl chloride, aniline, toluene.

-

Procedure:

-

In a fume hood, reflux a mixture of 4-nitrobenzoic acid and an excess of thionyl chloride for 2-3 hours.

-

Distill off the excess thionyl chloride to obtain crude 4-nitrobenzoyl chloride.

-

Dissolve the crude 4-nitrobenzoyl chloride in a dry, inert solvent like toluene.

-

In a separate flask, dissolve aniline in toluene.

-

Slowly add the 4-nitrobenzoyl chloride solution to the aniline solution with stirring.

-

Heat the reaction mixture at reflux for 1-2 hours.

-

Cool the mixture to room temperature, which should cause the product to precipitate.

-

Collect the solid by filtration, wash with cold toluene, and then with water to remove any aniline hydrochloride.

-

Dry the product and recrystallize from a suitable solvent like glacial acetic acid or ethanol.

-

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous identification and characterization of the nitrobenzanilide isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the substitution pattern on the aromatic rings. The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing nature of the nitro group and the amide linkage.

-

¹H NMR: The aromatic region of the ¹H NMR spectrum will typically show a complex pattern of doublets, triplets, and multiplets corresponding to the protons on the two benzene rings. The integration of these signals confirms the number of protons in each environment. The position of the nitro group can be deduced from the splitting patterns and chemical shifts of the adjacent protons.

-

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atom attached to the nitro group will be significantly deshielded and appear at a downfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the nitrobenzanilide isomers.

-

N-H Stretch: A characteristic absorption band is observed in the region of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amide.

-

C=O Stretch (Amide I band): A strong absorption band appears around 1650-1680 cm⁻¹, which is characteristic of the carbonyl stretching vibration in the amide group.

-

N-H Bend (Amide II band): An absorption is typically found near 1510-1550 cm⁻¹.

-

NO₂ Stretch: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All isomers will exhibit a molecular ion peak (M⁺) corresponding to their molecular weight. The fragmentation pattern can provide clues about the structure, although it may be similar for positional isomers.

Logical Relationships of Isomers

The six primary isomers of nitrobenzanilide are structurally related by the position of the single nitro group on the two aromatic rings of the benzanilide core. The following diagram illustrates this relationship.

Caption: Relationship between the core benzanilide structure and its nitro isomers.

Applications in Drug Development

While specific biological activities for each nitrobenzanilide isomer are subjects of ongoing research, the benzanilide scaffold and the nitroaromatic moiety are present in numerous biologically active compounds.

-

Antimicrobial and Anticancer Agents: Nitroaromatic compounds have a long history in medicine, particularly as antimicrobial agents. The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors and certain bacteria, to form reactive cytotoxic species. This makes nitrobenzanilide isomers interesting candidates for the development of novel anticancer and antimicrobial drugs.

-

Enzyme Inhibitors: The benzanilide structure can serve as a scaffold for designing enzyme inhibitors. The specific substitution pattern of the nitro group and other functional groups can be tailored to achieve high affinity and selectivity for a particular enzyme target.

-

Prodrugs: The nitro group can be used as a handle for prodrug design. Reduction of the nitro group to an amine can unmask a pharmacologically active compound, potentially in a targeted manner within specific tissues or cells.

Further research is needed to fully elucidate the structure-activity relationships (SAR) of the nitrobenzanilide isomers and to identify promising lead compounds for drug development.

Conclusion

The isomers of nitrobenzanilide represent a versatile class of compounds with distinct physicochemical properties that are a direct consequence of the position of the nitro group. A thorough understanding of their synthesis and characterization is fundamental for their exploration in various scientific disciplines, particularly in the quest for new therapeutic agents. This guide provides a foundational resource for researchers, enabling a more informed approach to the study and application of these intriguing molecules.

An In-depth Technical Guide to the Safety and Handling of 4-Nitrobenzanilide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Nitrobenzanilide (CAS No. 3393-96-2), a nitro-substituted benzanilide derivative. Due to its application as an intermediate in the synthesis of pharmaceuticals, dyes, and other complex organic compounds, a thorough understanding of its hazard profile and proper handling procedures is essential for ensuring laboratory safety.[1][2]

Chemical and Physical Properties

4-Nitrobenzanilide is a solid, appearing as a white to orange to green powder or crystal.[3][4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Nitrobenzanilide

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [5][6] |

| Molecular Weight | 242.23 g/mol | [5][6] |

| Melting Point | 199.0 to 204.0 °C | [1][2] |

| Boiling Point | 327 °C at 760 mmHg | [1][2] |

| Flash Point | 151.5 °C | [1][2] |

| Density | 1.344 g/cm³ | [1][3] |

| Solubility | 2.2 µg/mL in water at pH 7.4 | [5] |

| Appearance | White to Orange to Green powder to crystal | [3][4] |

Hazard Identification and Classification

4-Nitrobenzanilide is classified as a hazardous substance. The primary hazard identified is serious eye irritation.

GHS Classification:

Hazard Statements:

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[5]

Toxicological Information

Detailed toxicological data for 4-Nitrobenzanilide is limited. Most safety data sheets indicate that data for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity are not available.[3] Therefore, it is crucial to handle this compound with care, assuming it may have other potential health effects.

Experimental Protocols

Eye Irritation/Corrosion Testing (Adapted from OECD Guideline 405)

This test is designed to evaluate the potential of a substance to cause irreversible or severe eye irritation.

Methodology:

-

Animal Model: Albino rabbits are typically used for this test.

-

Procedure: A single dose of the test substance (100 mg for a solid) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Observations are scored for corneal opacity, iritis, and conjunctival redness and chemosis (swelling).

-

Endpoint: The severity and reversibility of the ocular lesions are assessed to classify the substance.

Skin Irritation/Corrosion Testing (Adapted from OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Model: Albino rabbits are commonly used.

-

Procedure: A small amount of the test substance (0.5 g for a solid) is applied to a shaved patch of skin on the animal's back. The area is then covered with a gauze patch.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Endpoint: The scores for erythema and edema are used to calculate a primary irritation index, which determines the irritation classification.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This in vitro method provides an alternative to animal testing for skin irritation.

Methodology:

-

Test System: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.

-

Procedure: The test chemical is applied topically to the tissue surface.

-

Endpoint: Cell viability is measured after a defined exposure and post-treatment incubation period. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[7]

Safe Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling 4-Nitrobenzanilide to determine the appropriate PPE. The following diagram illustrates a general workflow for PPE selection.

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders to avoid dust formation.[3]

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3]

-

Use non-sparking tools.[3]

-

Wash hands thoroughly after handling.[3]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures

In the event of a spill, follow the procedures outlined below.

First Aid Measures

Table 2: First Aid Procedures for 4-Nitrobenzanilide Exposure

| Exposure Route | First Aid Measures | Reference |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [3][5] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation develops. | [3] |

| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor. | [3] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [3] |

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: May emit toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Avoid dust formation.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: No data available.

Disposal Considerations

Dispose of 4-Nitrobenzanilide and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.[3]

This technical guide is intended to provide comprehensive safety and handling information for 4-Nitrobenzanilide. It is imperative that all users of this chemical are familiar with its potential hazards and follow appropriate safety protocols to minimize risk. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

- 1. 3393-96-2(4'-Nitrobenzanilide) | Kuujia.com [kuujia.com]

- 2. Cas 3393-96-2,4'-NITROBENZANILIDE | lookchem [lookchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 3393-96-2 CAS MSDS (4'-NITROBENZANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4'-Nitrobenzanilide | C13H10N2O3 | CID 76930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4'-Nitrobenzanilide [webbook.nist.gov]

- 7. iivs.org [iivs.org]

An In-depth Technical Guide to the Stability of 4'-Nitrobenzanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4'-Nitrobenzanilide under various stress conditions. The information presented herein is essential for researchers and professionals involved in the development of pharmaceuticals and other chemical entities where 4'-Nitrobenzanilide may be an intermediate or a final product. This document details potential degradation pathways and provides illustrative experimental protocols for assessing the stability of this compound.

Introduction

4'-Nitrobenzanilide is a nitroaromatic compound with a benzanilide core structure. Understanding its stability profile is critical for ensuring the safety, efficacy, and quality of any related product throughout its lifecycle. Forced degradation studies are a key component of the drug development process, providing insights into the intrinsic stability of a molecule and helping to develop and validate stability-indicating analytical methods.[1] This guide outlines a systematic approach to evaluating the stability of 4'-Nitrobenzanilide under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Physicochemical Properties

A summary of the key physicochemical properties of 4'-Nitrobenzanilide is presented in Table 1.

Table 1: Physicochemical Properties of 4'-Nitrobenzanilide

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₂O₃ |

| Molecular Weight | 242.23 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 198-202 °C |

| Solubility | Sparingly soluble in water, soluble in organic solvents like acetone, ethanol, and DMSO. |

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to predict its long-term stability and identify potential degradation products.[2] The following sections detail the typical conditions used in such studies.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for compounds containing amide functional groups. The stability of 4'-Nitrobenzanilide was evaluated under acidic, neutral, and basic conditions.

Table 2: Illustrative Hydrolytic Degradation of 4'-Nitrobenzanilide

| Condition | Temperature (°C) | Time (hours) | Degradation (%) | Major Degradants |

| 0.1 M HCl | 80 | 24 | ~15% | 4-Nitroaniline, Benzoic acid |

| Purified Water | 80 | 24 | < 5% | Not significant |

| 0.1 M NaOH | 80 | 8 | ~25% | 4-Nitroaniline, Benzoic acid |

Note: The data presented in this table is illustrative and based on the expected reactivity of the benzanilide functional group. Actual degradation rates should be determined experimentally.

The amide linkage in 4'-Nitrobenzanilide is susceptible to hydrolysis, yielding 4-nitroaniline and benzoic acid as the primary degradation products. The rate of hydrolysis is expected to be significantly higher under basic conditions compared to acidic or neutral conditions.[3]

Oxidative Stability

Oxidative degradation was assessed using hydrogen peroxide, a common oxidizing agent in forced degradation studies.[4]

Table 3: Illustrative Oxidative Degradation of 4'-Nitrobenzanilide

| Condition | Temperature (°C) | Time (hours) | Degradation (%) | Potential Degradants |

| 3% H₂O₂ | 25 (Room Temp) | 24 | ~10% | N-oxide derivatives, hydroxylated species |

Note: The data in this table is illustrative. The actual degradation profile may vary.

The nitro group and the aromatic rings of 4'-Nitrobenzanilide could be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated byproducts.

Photostability

Photostability testing is crucial for compounds that may be exposed to light during manufacturing, storage, or use.

Table 4: Illustrative Photolytic Degradation of 4'-Nitrobenzanilide

| Condition | Intensity | Time | Degradation (%) | Potential Degradants |

| UV Light (254 nm) | - | 24 hours | ~8% | Photoreduction products (e.g., nitroso, hydroxylamino derivatives) |

| Visible Light | 1.2 million lux hours | - | < 5% | Not significant |

Note: This data is illustrative. Specific degradation products would need to be identified through characterization studies.

Nitroaromatic compounds can undergo photochemical reactions, including the reduction of the nitro group.[5] Exposure to UV light is expected to cause more significant degradation than visible light.

Thermal Stability

Thermal stress testing evaluates the stability of the compound at elevated temperatures.

Table 5: Illustrative Thermal Degradation of 4'-Nitrobenzanilide

| Condition | Temperature (°C) | Time (hours) | Degradation (%) | Potential Degradants |

| Solid State | 105 | 48 | < 2% | Not significant |

| Solution (in Ethanol) | 60 | 48 | < 5% | Minor hydrolysis products |

Note: This data is illustrative and based on general knowledge of benzanilide stability.

4'-Nitrobenzanilide is a crystalline solid with a relatively high melting point, suggesting good thermal stability in the solid state. In solution, some degradation via hydrolysis may occur at elevated temperatures over extended periods.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following are illustrative protocols for the key experiments.

General Procedure for Forced Degradation

-

Preparation of Stock Solution: Prepare a stock solution of 4'-Nitrobenzanilide (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 8 hours.

-